molecular formula C7H6N2 B145674 3-Aminobenzonitrile CAS No. 2237-30-1

3-Aminobenzonitrile

Cat. No.: B145674
CAS No.: 2237-30-1
M. Wt: 118.14 g/mol
InChI Key: NJXPYZHXZZCTNI-UHFFFAOYSA-N
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Description

3-Aminobenzonitrile, also known as m-aminobenzonitrile or 3-cyanoaniline, is an organic compound with the molecular formula C7H6N2. It is a derivative of benzonitrile with an amino group attached to the meta position of the benzene ring. This compound is a colorless solid that is soluble in organic solvents such as ethanol and chloroform .

Safety and Hazards

3-Aminobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It is also a skin sensitizer .

Biochemical Analysis

Biochemical Properties

3-Aminobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound is involved in the synthesis of pyrimidine derivatives through condensation reactions with isothiocyanates . These interactions are essential for the formation of biologically active compounds that can be used in pharmaceuticals and other applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes involved in metabolic pathways . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli. These effects highlight the importance of this compound in cellular biochemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, this compound has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, leading to enzyme activation or inhibition . These interactions can result in changes in gene expression and subsequent cellular responses, demonstrating the compound’s significant role in molecular biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular processes, making it a valuable tool in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including alterations in metabolic pathways and cellular damage . These findings underscore the importance of dosage considerations in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the synthesis of heterocyclic compounds, which are essential in many biological processes . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, highlighting its significance in metabolic biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s biochemical effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobenzonitrile can be synthesized through various methods. One common method involves the reaction of benzonitrile with ammonia in the presence of a catalyst. Another method includes the condensation reaction of 3-aminobenzamide with sulfoxide chloride, followed by dehydration and hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene derivatives. This process involves the reaction of toluene with ammonia and oxygen in the presence of a catalyst at high temperatures. The resulting product is then purified through distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Aminobenzonitrile:

    4-Aminobenzonitrile:

Comparison:

Properties

IUPAC Name

3-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPYZHXZZCTNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176905
Record name 3-Aminobenzonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2237-30-1
Record name 3-Aminobenzonitrile
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Record name 3-Aminobenzonitrile
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Record name 3-Aminobenzonitrile
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Record name 3-Aminobenzonitrile
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Record name 3-aminobenzonitrile
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Record name 3-AMINOBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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